6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol
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Overview
Description
6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol is a complex organic compound that features a phenothiazine core. Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol typically involves multiple steps. One common route starts with the preparation of 3-(10H-phenothiazin-10-yl)propylamine, which is then reacted with methylamine and hexanol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are often employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which can modulate neurotransmitter activity in the brain. This interaction is crucial for its potential antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(10H-phenothiazin-10-yl)propylamine
- N-methyl-3-(10H-phenothiazin-10-yl)-1-propanamine
- Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Uniqueness
6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol is unique due to its specific structural modifications, which can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Properties
CAS No. |
91614-70-9 |
---|---|
Molecular Formula |
C22H30N2OS |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
6-[methyl(3-phenothiazin-10-ylpropyl)amino]hexan-1-ol |
InChI |
InChI=1S/C22H30N2OS/c1-23(15-8-2-3-9-18-25)16-10-17-24-19-11-4-6-13-21(19)26-22-14-7-5-12-20(22)24/h4-7,11-14,25H,2-3,8-10,15-18H2,1H3 |
InChI Key |
IDYHHKXUBNDFRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCO)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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